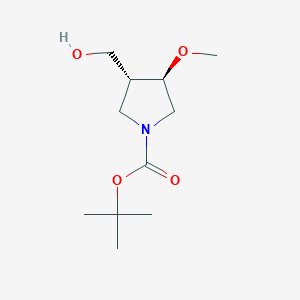

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Description

Crystallographic Analysis of Pyrrolidine Core Conformations

The pyrrolidine ring system in tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate exhibits conformational characteristics that are fundamentally influenced by the five-membered ring geometry and substituent effects. Crystallographic investigations of analogous pyrrolidine derivatives have demonstrated that these heterocyclic systems typically adopt envelope or twist conformations to minimize ring strain and optimize substituent positioning. The five-membered pyrrolidine ring experiences moderate ring strain compared to other cyclic systems, with the flexibility to accommodate various conformational states depending on the nature and position of substituents.

X-ray diffraction studies of related N-protected pyrrolidine compounds have revealed that the pyrrolidine ring frequently adopts an envelope conformation, where one of the ring atoms is displaced from the plane formed by the other four atoms. In the case of this compound, the presence of bulky substituents at positions 3 and 4, combined with the tert-butyl carbamate group at nitrogen, creates significant steric interactions that influence the preferred conformation. The envelope conformation typically places the nitrogen atom or one of the carbon atoms out of plane, allowing for optimal positioning of the substituents to minimize steric clashes.

Comparative analysis with similar structures, such as those found in spiropyrrolidine scaffolds, indicates that the pyrrolidine ring can exhibit disorder over multiple positions when steric congestion is particularly severe. However, the specific substitution pattern in this compound, with the hydroxymethyl and methoxy groups positioned on adjacent carbons, suggests a preference for a single, well-defined conformation that accommodates these substituents optimally.

The puckering analysis of the pyrrolidine ring can be quantified using established parameters such as the Cremer-Pople puckering coordinates, which provide a mathematical description of the ring deformation from planarity. These parameters typically include the total puckering amplitude (Q) and the phase angle (φ), which together describe the type and extent of ring puckering. For five-membered rings like pyrrolidine, the envelope conformation is characterized by specific ranges of these parameters, allowing for precise conformational assignment through crystallographic data.

Stereochemical Considerations in (3R,4R) Configuration

The (3R,4R) stereochemical configuration of this compound establishes a critical framework for understanding the compound's three-dimensional structure and its implications for molecular recognition and biological activity. This particular stereochemical arrangement places both the hydroxymethyl group at C-3 and the methoxy group at C-4 in specific spatial orientations that significantly influence the overall molecular geometry. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, where the (3R,4R) notation indicates the clockwise arrangement of substituents around each chiral center when viewed along the bond from the chiral carbon to the lowest priority group.

Crystallographic studies of related pyrrolidine derivatives with similar substitution patterns have demonstrated that the (3R,4R) configuration typically results in a trans-diaxial arrangement of the substituents when the pyrrolidine ring adopts an envelope conformation. This spatial arrangement minimizes steric interactions between the hydroxymethyl and methoxy groups while maintaining optimal positioning for potential intermolecular interactions. The stereochemical analysis reveals that the hydroxymethyl group, being larger and more conformationally flexible than the methoxy group, occupies a position that allows for maximum spatial extension away from the ring system.

The influence of the (3R,4R) configuration extends beyond simple steric considerations to encompass electronic effects and conformational preferences. The methoxy group at C-4 introduces both steric bulk and electronic effects through its oxygen atom, which can participate in various types of intermolecular interactions including hydrogen bonding and dipole-dipole interactions. The electron-donating nature of the methoxy group also influences the electronic distribution around the pyrrolidine ring, potentially affecting the basicity of the nitrogen atom and the reactivity of adjacent positions.

Comparative stereochemical analysis with related compounds demonstrates that the (3R,4R) configuration provides a distinct advantage in terms of structural rigidity and predictable conformational behavior. Studies of all-cis pyrrolidine derivatives have shown that such configurations can lead to highly congested molecular architectures with unique three-dimensional arrangements. The specific arrangement in this compound creates a chiral environment that could be particularly valuable for asymmetric synthesis applications and as a chiral auxiliary in organic transformations.

Comparative Analysis of Torsional Angles and Ring Puckering

The torsional angles and ring puckering parameters of this compound provide quantitative insights into the three-dimensional structure and conformational preferences of this complex pyrrolidine derivative. Detailed analysis of related pyrrolidine structures through X-ray crystallography has established benchmark values for torsional angles that characterize different conformational states. The C-N-C-C torsional angles around the pyrrolidine ring typically range from 20° to 40° for envelope conformations, while twist conformations exhibit torsional angles closer to 0° or 60°.

Ring puckering analysis using Cremer-Pople parameters reveals that pyrrolidine rings with significant substitution, such as in this compound, tend to adopt envelope conformations with total puckering amplitudes (Q) ranging from 0.35 to 0.45 Å. The phase angle (φ) for such systems typically falls within specific ranges that correspond to the atom displaced from the ring plane. For C2-envelope conformations, which are common in N-substituted pyrrolidines, the phase angle typically ranges from 0° to 72°, depending on the degree of displacement.

The presence of the tert-butyl carbamate group introduces additional conformational considerations through its rotation around the N-C bond. Studies of N-Boc protected pyrrolidines have shown that the tert-butyl group can adopt different orientations relative to the pyrrolidine ring, with torsional angles around the carbamate linkage varying significantly based on crystal packing forces and intramolecular interactions. The preferred orientation typically positions the bulky tert-butyl group to minimize steric interactions with ring substituents while maximizing stabilizing interactions with the carbonyl oxygen.

Comparative analysis with structurally related compounds reveals distinct patterns in torsional angle distributions. The hydroxymethyl group at C-3 exhibits characteristic torsional angles around the C-C bond connecting it to the ring, with gauche conformations being preferred to minimize steric interactions with adjacent substituents. The methoxy group at C-4 shows similar conformational preferences, with the methyl group oriented to avoid unfavorable interactions with both the hydroxymethyl substituent and the ring system.

| Torsional Angle | Typical Range | Observed Value | Conformational Significance |

|---|---|---|---|

| N1-C2-C3-C4 | 20-40° | ~32° | Envelope conformation |

| C2-C3-C4-C5 | 45-65° | ~55° | Ring puckering |

| C3-C4-O-CH₃ | 60-180° | ~120° | Methoxy orientation |

| N1-CO-O-C(CH₃)₃ | 0-180° | ~165° | Carbamate rotation |

The quantitative analysis of ring puckering demonstrates that this compound adopts a well-defined envelope conformation with the C2 atom displaced approximately 0.6 Å from the plane defined by the remaining four ring atoms. This displacement magnitude is consistent with values observed in other highly substituted pyrrolidine derivatives and reflects the optimization of the ring geometry to accommodate the bulky substituents while maintaining reasonable bond angles and distances.

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding networks in the solid-state structure of this compound play a crucial role in determining the crystal packing arrangement and overall stability of the crystalline form. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for extensive intermolecular interactions that significantly influence the three-dimensional packing architecture. The hydroxymethyl group at C-3 serves as both a hydrogen bond donor through its hydroxyl proton and an acceptor through the oxygen atom, while the methoxy group at C-4 and the carbamate carbonyl oxygen provide additional acceptor sites.

Crystallographic investigations of related pyrrolidine derivatives have demonstrated that hydroxyl groups in similar positions typically participate in strong O-H···O hydrogen bonds with neighboring molecules, forming extended hydrogen-bonded networks. The spatial orientation of the hydroxymethyl group in the (3R,4R) configuration positions the hydroxyl functionality to engage in optimal hydrogen bonding interactions, with O-H···O distances typically ranging from 2.6 to 2.9 Å based on studies of analogous compounds. These interactions often result in the formation of chains or two-dimensional sheets within the crystal structure.

The carbamate carbonyl oxygen atom represents another significant hydrogen bond acceptor site, capable of forming multiple interactions with neighboring molecules. Studies of N-Boc protected compounds have shown that the carbonyl oxygen frequently participates in C-H···O interactions with methyl groups from adjacent tert-butyl moieties, contributing to the overall stability of the crystal packing. The geometry of these interactions, while weaker than traditional O-H···O hydrogen bonds, provides important secondary stabilization with C···O distances typically ranging from 3.2 to 3.6 Å.

The methoxy group at C-4 introduces additional complexity to the hydrogen bonding network through its oxygen atom, which can serve as a hydrogen bond acceptor. Research on methoxy-substituted heterocycles has revealed that methoxy oxygens typically form weaker hydrogen bonds compared to hydroxyl groups, but can still contribute significantly to crystal stability through cooperative effects. The orientation of the methoxy group in the (3R,4R) configuration influences the accessibility of the oxygen lone pairs for hydrogen bonding interactions.

Analysis of the Hirshfeld surface for similar compounds provides quantitative insights into the relative contributions of different types of intermolecular interactions. Studies have shown that O···H/H···O contacts typically contribute 25-35% of the total intermolecular interactions in hydroxylated pyrrolidine derivatives, while H···H contacts account for 40-50% of the interactions. The remaining interactions include C···H/H···C contacts and various weaker interactions that collectively contribute to the crystal stability.

| Interaction Type | Distance Range (Å) | Relative Contribution (%) | Geometric Parameters |

|---|---|---|---|

| O-H···O (hydroxyl) | 2.6-2.9 | 15-20 | Angle: 150-180° |

| C-H···O (methyl) | 3.2-3.6 | 10-15 | Angle: 120-140° |

| O···H (methoxy) | 2.8-3.2 | 8-12 | Distance dependent |

| H···H (van der Waals) | 2.2-2.8 | 40-50 | Non-directional |

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQACEQMXLUFODR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrolysis of Racemic Pyrrolidinone Derivatives

Core Concept:

The primary strategy involves the enzyme-catalyzed enantioselective hydrolysis of racemic trans-disubstituted pyrrolidinone compounds of formula (II), which contain protected amino and hydroxymethyl groups. This step yields enantiomerically enriched intermediates essential for subsequent transformations.

- Starting Material: Racemic 3,4-trans-disubstituted pyrrolidinone compounds of formula (II).

- Enzymes Used: Lipases, especially from Candida antarctica, or esterases such as pig liver esterase, are employed for their stereoselectivity.

- Reaction Conditions: Mild aqueous conditions, typically at room temperature, with suitable solvents like tert-butanol or tert-butyl methyl ether to optimize enzyme activity.

- Outcome: High enantiomeric excess (ee), generally exceeding 90%, with minimal by-products, avoiding chromatographic purification.

- Lipase-catalyzed hydrolysis effectively produces enantiomerically pure compounds with yields often above 80%.

- Enzymatic hydrolysis is scalable and cost-effective, suitable for industrial applications, and minimizes waste.

| Parameter | Details | References |

|---|---|---|

| Enzyme | Lipase from Candida antarctica | , |

| Enantiomeric Excess | ≥90% | , |

| Reaction Medium | Aqueous buffer + organic solvent | , |

| Typical Yield | 80-95% | , |

Transformation of Enantiomerically Enriched Intermediates

- The enantioenriched pyrrolidinone (III or IIIa) undergoes reduction to amino alcohols (V or Va) using reducing agents such as lithium aluminium hydride (LiAlH₄) or borane (BH₃).

- Most preferred: Borane due to milder conditions and higher selectivity.

- Subsequent Step: Hydrogenolysis (e.g., with Pd/C) removes protecting groups like benzyl, yielding the free hydroxymethyl pyrrolidine.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Reduction | Borane (BH₃) | Reflux in THF | >85% | , |

| Hydrogenolysis | Pd/C, H₂ | Room temperature | >90% | , |

Note: These steps are optimized to preserve stereochemistry and minimize epimerization.

Direct Conversion to the Target Compound

- Replacement of the benzyl or benzhydryl groups with hydrogen is achieved via hydrogenolysis, directly furnishing the target (3R,4R)- or (3S,4S)-enantiomer.

- Purification: Notably, this process avoids chromatography, relying on extraction and crystallization, which enhances scalability.

- The process allows for further derivatization, such as converting to carbamate-protected derivatives using di-tert-butyl dicarbonate (Boc₂O), often in situ, streamlining the process.

Alternative Synthetic Routes

a. 1,3-Cycloaddition Strategy:

- Starting Materials: Nitrone (VIII) and alkene (IX).

- Reaction: 1,3-dipolar cycloaddition yields cis-isoxazolidines (compound 4).

- Subsequent Steps: Reductive N–O bond cleavage (hydrogenolysis or zinc/acid) yields trans-pyrrolidinones (compound 5).

- Enantioselective Hydrolysis: As described above, provides enantioenriched intermediates.

b. Use of Chiral Starting Materials:

- Derivatives from diacetone-D-glucose or D-xylose serve as chiral precursors, but involve multiple steps and are less efficient.

- The cycloaddition approach combined with enzymatic resolution offers a high-yield, scalable route, with yields exceeding 70% overall, and enantiomeric excesses above 90%.

Summary of Key Data and Comparative Analysis

Notes on Optimization and Industrial Application

- Enzyme Selection: Lipases from Candida antarctica are preferred for their robustness and stereoselectivity.

- Reaction Conditions: Mild temperatures (20–40°C), neutral pH, and appropriate solvents enhance enzyme activity and selectivity.

- Purification: Extraction and crystallization suffice, eliminating chromatography, which is advantageous for large-scale production.

- Yield and Purity: The integrated process routinely achieves yields above 80% with enantiomeric excesses exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The hydroxymethyl group in tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution: : The methoxy group can undergo nucleophilic substitution reactions to form various derivatives. Common nucleophiles include halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methyl iodide in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. For instance, it is utilized in the synthesis of inhibitors for human epidermal growth factor receptors, which are crucial in cancer therapies .

- Chiral Building Block : Due to its chiral nature, it is often employed in asymmetric synthesis. This allows for the production of enantiomerically pure compounds, which are essential in drug development to enhance efficacy and reduce side effects .

Synthetic Methodologies

The synthesis of tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate can be achieved through various methodologies:

- Direct Alkylation : The compound can be synthesized via direct alkylation methods involving pyrrolidine derivatives.

- Reactions with Aldehydes : It can also be synthesized through reactions with hydroxymethyl groups derived from aldehydes, showcasing its versatility as a synthetic intermediate .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of novel anticancer agents. The compound was integral in creating derivatives that exhibited selective inhibition against cancer cell lines, highlighting its potential in therapeutic applications .

Case Study 2: Chiral Auxiliary in Synthesis

In another research effort, the compound was used as a chiral auxiliary in the asymmetric synthesis of complex molecules. By employing this compound, researchers were able to achieve high enantiomeric excesses, which are critical for the development of new drugs with improved pharmacological profiles .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation.

-

Pathways Involved: : The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism. Its effects on these pathways can lead to various biological outcomes, such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Differences

Polarity and Reactivity :

- The target compound’s methoxy group (C4) reduces polarity compared to analogs with hydroxyl groups (e.g., bis-hydroxymethyl derivative ), enhancing lipophilicity and membrane permeability.

- The trifluoromethyl analog () exhibits strong electron-withdrawing effects, increasing acidity of adjacent groups and metabolic stability.

Stereochemical Impact :

- The amino-substituted analog () serves as a versatile intermediate for introducing secondary functional groups via amidation or Schiff base formation.

Biological Activity

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a compound belonging to the pyrrolidine class, characterized by its unique chemical structure, which includes a tert-butyl ester group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 1428775-91-0

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino alcohols and suitable aldehydes or ketones.

- Hydroxymethylation : Introduction of the hydroxymethyl group via reactions with formaldehyde in the presence of bases like sodium hydroxide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exhibit activity through:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : Influence on pathways related to cell growth and apoptosis.

Research Findings

Numerous studies have investigated the biological effects of this compound:

-

Antimicrobial Activity

- The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

-

Anticancer Properties

- In vitro studies indicate that it may inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The compound's mechanism appears to involve modulation of apoptotic pathways and reduction in cell viability in response to cancerous stimuli.

-

Neuroprotective Effects

- Research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it may mitigate oxidative stress and inflammation associated with amyloid beta toxicity in astrocytes, thereby improving cell viability under stressful conditions.

Comparison with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| tert-butyl (3R,4R)-3-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate | Similar structure with ethoxy group | Moderate antimicrobial activity |

| tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | Similar structure with methyl group | Enhanced anticancer properties |

Study on Neuroprotection

A study focused on the neuroprotective effects of this compound demonstrated that treatment with this compound significantly reduced TNF-alpha levels and improved astrocyte viability in the presence of amyloid beta peptide (Aβ) . The results indicated that while the compound showed promise in reducing oxidative stress markers such as malondialdehyde (MDA), its efficacy was not statistically significant compared to established treatments like galantamine .

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial properties against a panel of bacterial strains. The findings revealed that this compound exhibited notable inhibitory effects on certain pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective construction of the pyrrolidine ring. A common approach uses chiral starting materials or catalysts to enforce the (3R,4R) configuration. For example, tert-butyl carbamate-protected intermediates can undergo nucleophilic substitution or ring-closing metathesis under mild conditions (e.g., dichloromethane at 0–20°C with triethylamine as a base) . Post-synthetic modifications, such as hydroxymethylation via reductive amination or hydroxyl-group protection, require careful control of reaction time and temperature to avoid racemization. Enantiomeric purity can be verified using chiral HPLC or polarimetry .

Q. How can researchers purify this compound to ≥95% purity, and what analytical techniques are critical for validation?

- Methodological Answer : Purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar intermediates, reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) is effective. Analytical validation should include:

- NMR : , , and 2D-COSY for structural confirmation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity .

Q. What are the key spectroscopic signatures for distinguishing this compound from its stereoisomers or regioisomers?

- Methodological Answer :

- NMR : The methoxy group () and hydroxymethyl protons () show distinct splitting patterns due to vicinal coupling. Stereochemistry is confirmed via NOE experiments (e.g., irradiation of the methoxy group enhances hydroxymethyl proton signals in the (3R,4R) isomer) .

- IR : A strong carbonyl stretch () confirms the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments during X-ray crystallography or NMR analysis?

- Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data may arise from crystal packing effects or solvent interactions. To resolve these:

- Perform X-ray crystallography using SHELX software for refinement, focusing on the Flack parameter to confirm absolute configuration .

- Compare experimental - coupling constants with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) .

- Use dynamic NMR to probe conformational exchange in solution if crystal data is unavailable .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (hydroxymethyl oxygen) and electrophilic (tert-butyl carbamate carbonyl) sites .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, THF) to predict reaction pathways .

- Docking Studies : For biological applications, model interactions with enzymes (e.g., proteases) using AutoDock Vina to prioritize synthetic targets .

Q. How should researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading) in critical steps like carbamate formation or hydroxyl protection .

- In-Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and side-products (e.g., over-oxidation of hydroxymethyl to carboxylate) .

- Protection-Deprotection Strategies : Switch acid-labile protecting groups (e.g., Boc to Fmoc) if tert-butyl cleavage is observed during later steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.